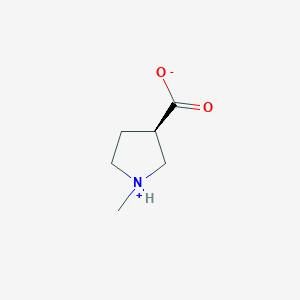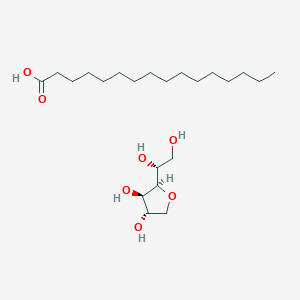
SORBITAN, MONOHEXADECANOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound SORBITAN, MONOHEXADECANOATE is a unique chemical entity that combines a sugar derivative with a fatty acid. The first part of the compound, (2R,3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol, is a sugar alcohol derivative, while hexadecanoic acid is a saturated fatty acid, commonly known as palmitic acid. This combination of a sugar derivative and a fatty acid makes the compound interesting for various biochemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol typically involves the selective reduction of a corresponding sugar derivative. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperatures and pH levels to ensure the selective reduction of the desired hydroxyl groups.
For hexadecanoic acid , industrial production methods include the hydrogenation of palm oil or other vegetable oils. The process involves the catalytic hydrogenation of unsaturated fatty acids in the presence of a nickel catalyst at elevated temperatures and pressures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The sugar derivative part of the compound can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various sugar alcohols and fatty alcohols. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The hydroxyl groups in the sugar derivative can participate in substitution reactions to form esters or ethers. Common reagents include acyl chlorides and alkyl halides.
Major Products
Oxidation: Formation of aldehydes or ketones from the sugar derivative.
Reduction: Formation of sugar alcohols and fatty alcohols.
Substitution: Formation of esters and ethers.
Wissenschaftliche Forschungsanwendungen
The compound SORBITAN, MONOHEXADECANOATE has several scientific research applications:
Chemistry: Used as a model compound in studying the reactivity of sugar derivatives and fatty acids.
Biology: Investigated for its role in metabolic pathways involving sugar and fatty acid metabolism.
Medicine: Explored for its potential therapeutic effects in metabolic disorders and as a component in drug delivery systems.
Industry: Utilized in the production of biodegradable surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of SORBITAN, MONOHEXADECANOATE involves its interaction with specific enzymes and receptors in metabolic pathways. The sugar derivative part can be phosphorylated by kinases, leading to its involvement in glycolysis and other metabolic processes. The fatty acid part can be activated by acyl-CoA synthetase, leading to its incorporation into lipid biosynthesis pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol;octadecanoic acid: Similar structure but with an octadecanoic acid (stearic acid) instead of hexadecanoic acid.
(2R,3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol;dodecanoic acid: Similar structure but with a dodecanoic acid (lauric acid) instead of hexadecanoic acid.
Uniqueness
The uniqueness of SORBITAN, MONOHEXADECANOATE
Eigenschaften
IUPAC Name |
(2R,3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol;hexadecanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2.C6H12O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;7-1-3(8)6-5(10)4(9)2-11-6/h2-15H2,1H3,(H,17,18);3-10H,1-2H2/t;3-,4+,5-,6-/m.1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCCLKYMPJSXGB-VCDGYCQFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O.C1C(C(C(O1)C(CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O.C1[C@@H]([C@H]([C@H](O1)[C@@H](CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
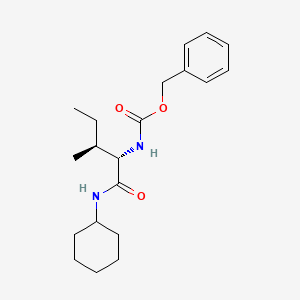
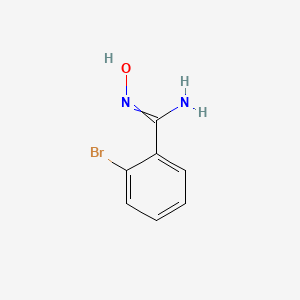
![Spiro[indoline-3,4'-piperidine] hydrochloride](/img/structure/B7944835.png)
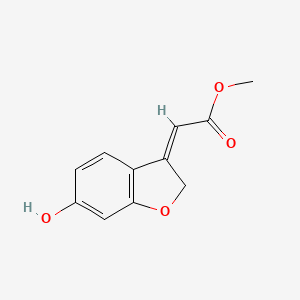
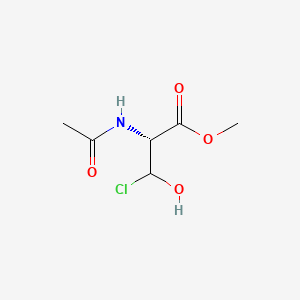
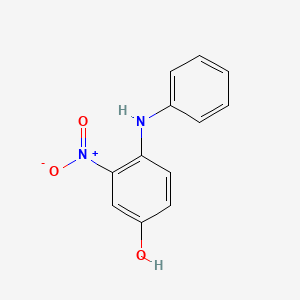
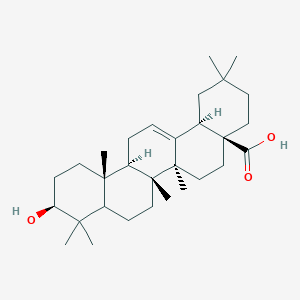
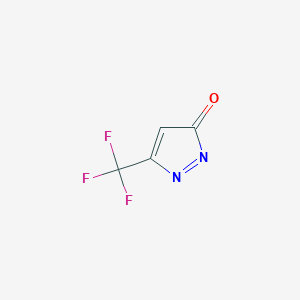
![5-methyl-1H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B7944899.png)
![(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol](/img/structure/B7944904.png)
![3-(6-Hydroxybenzo[d][1,3]dioxol-5-yl)indolin-2-one](/img/structure/B7944907.png)
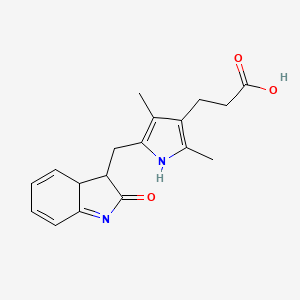
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B7944926.png)
